molecular formula C23H22BrCl2N5O2 B445159 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-furamide

5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-furamide

Cat. No.: B445159
M. Wt: 551.3g/mol
InChI Key: LMJZICPEQPFOJX-UHFFFAOYSA-N
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Description

5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-furamide is a complex organic compound that features a furan ring, pyrazole rings, and various substituents including bromine and dichlorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-furamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, followed by their functionalization and coupling with the furan-2-carboxamide moiety. Common reagents used in these reactions include brominating agents, chlorinating agents, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-furamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the halogens .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology and Medicine

In biology and medicine, 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-furamide may exhibit biological activity, making it a candidate for drug development. Its potential interactions with biological targets could be explored for therapeutic applications .

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for various chemical modifications, enabling the design of materials with tailored characteristics .

Mechanism of Action

The mechanism of action of 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-furamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and specificity are necessary to elucidate its exact mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-furamide apart from similar compounds is its unique combination of functional groups and structural features.

Properties

Molecular Formula

C23H22BrCl2N5O2

Molecular Weight

551.3g/mol

IUPAC Name

5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-[1-[(3,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]furan-2-carboxamide

InChI

InChI=1S/C23H22BrCl2N5O2/c1-12-21(24)14(3)31(28-12)11-17-6-8-20(33-17)23(32)27-22-13(2)29-30(15(22)4)10-16-5-7-18(25)19(26)9-16/h5-9H,10-11H2,1-4H3,(H,27,32)

InChI Key

LMJZICPEQPFOJX-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC(=C(C=C2)Cl)Cl)C)NC(=O)C3=CC=C(O3)CN4C(=C(C(=N4)C)Br)C

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=C(C=C2)Cl)Cl)C)NC(=O)C3=CC=C(O3)CN4C(=C(C(=N4)C)Br)C

Origin of Product

United States

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